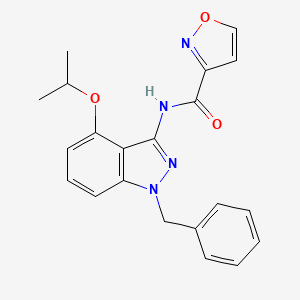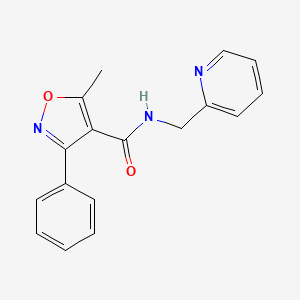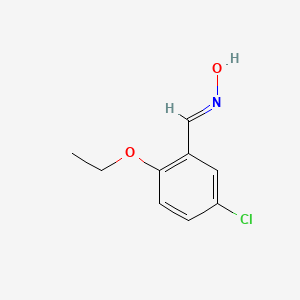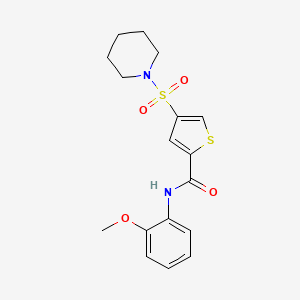![molecular formula C17H13N3S B5544617 2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)
2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and synthesis of indole derivatives, including compounds with pyridinyl and thiazolyl groups, are of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds are explored for their diverse chemical reactivity and the ability to modulate their physical and chemical properties through structural modifications.
Synthesis Analysis
Indole derivatives are synthesized through various methods, including acylation, cycloaddition reactions, and catalyzed intramolecular reactions. For instance, Sheppard et al. (1994) discuss the synthesis of indole derivatives as potent antagonists of platelet-activating factor (PAF) through acylation of substituted indoles (Sheppard et al., 1994). Another example is the base-mediated dimerization of indole-pyridinium salts for the synthesis of macrocyclic compounds containing indole and dihydropyridine heterocyclic subunits (Han et al., 2018).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized using techniques like NMR, HRMS, and X-ray crystallography. These methods confirm the arrangement of the heterocyclic subunits and the overall geometry of the compounds, which is crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including hydroarylation, cycloaddition, and rearrangements. Matsuda et al. (2015) developed a gold(I)-catalyzed reaction for indole synthesis involving hydroarylation of diynes with pyrroles, demonstrating the versatility of indole chemistry (Matsuda et al., 2015).
科学的研究の応用
Platelet Activating Factor Antagonists
Indole compounds, specifically those substituted at the 3-position, have been identified as potent antagonists of Platelet Activating Factor (PAF). These compounds are useful in treating PAF-related disorders such as asthma, shock, respiratory distress syndrome, acute inflammation, and allergic skin diseases, among others. This research highlights the potential therapeutic applications of indole derivatives in managing diseases where PAF plays a critical role (Summers & Albert, 1987).
Antitumor Activity in Peritoneal Mesothelioma
Indole derivatives have shown promise in the treatment of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease. Specifically, certain indole derivatives have been synthesized and evaluated for their biological effects, showing potential as cyclin-dependent kinase 1 inhibitors. These compounds reduce DMPM cell proliferation and induce apoptosis, offering a new avenue for the treatment of this challenging disease (Carbone et al., 2013).
Fluorescent Molecular Imaging
Indole-based dyes have been developed for fluorescent molecular imaging, particularly for staining DNA. These dyes exhibit bright and photostable green or red fluorescence, making them valuable tools for the molecular imaging of nucleic acids within living cells. Such advancements in fluorescent dyes can significantly enhance our ability to study biological processes at the molecular level (Bohländer & Wagenknecht, 2015).
Antimicrobial Activities
Novel indole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the versatility of indole compounds in developing new antimicrobial agents. These studies contribute to our understanding of how structural modifications in indole derivatives can affect their biological activity and potential as antimicrobial drugs (Anekal & Biradar, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methyl-1H-indol-3-yl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-11-16(13-4-2-3-5-14(13)19-11)15-10-21-17(20-15)12-6-8-18-9-7-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNQLGPOHOMGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 2-methyl-3-(2-pyridin-4-yl)thiazol-4-yl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)


![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)
![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)